molecular formula C14H18ClNO2 B15333461 Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride

Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride

Cat. No.: B15333461
M. Wt: 267.75 g/mol
InChI Key: FUFVBTACWDCVKV-UHFFFAOYSA-N
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Description

Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the corrosive nature of the acids involved. The process must be carefully controlled to ensure the purity and yield of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound's unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Spiro[2.4]heptane

  • Spiro[3.4]octane

  • Spiro[4.5]decane

  • Spiro[5.6]undecane

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

ethyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carboxylate;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-2-17-13(16)10-3-4-12-11(7-10)8-15-9-14(12)5-6-14;/h3-4,7,15H,2,5-6,8-9H2,1H3;1H

InChI Key

FUFVBTACWDCVKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3(CC3)CNC2.Cl

Origin of Product

United States

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